1-(Pyridine-4-carbonyl)pyrrolidin-3-amine
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Overview
Description
1-(Pyridine-4-carbonyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring attached to a pyridine ring via a carbonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the pyridine ring is a six-membered nitrogen-containing aromatic ring.
Mechanism of Action
Target of Action
Compounds containing a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of “1-(Pyridine-4-carbonyl)pyrrolidin-3-amine”. The pyrrolidine ring and its derivatives are known to interact with various biological targets due to their ability to efficiently explore the pharmacophore space .
Biochemical Pathways
Pyrrolidine derivatives are known to have diverse biological profiles, which suggests they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine typically involves the formation of the pyrrolidine ring followed by its functionalization with a pyridine-4-carbonyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring. Subsequent acylation with pyridine-4-carbonyl chloride in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridine-4-carbonyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the pyridine ring, used in various synthetic applications.
Pyridine-4-carboxylic acid: Lacks the pyrrolidine ring but shares the pyridine-4-carbonyl group, used in the synthesis of pharmaceuticals.
N-Methylpyrrolidine: A methylated derivative of pyrrolidine, used as a solvent and intermediate in organic synthesis.
Uniqueness: 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in various research fields .
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-9-3-6-13(7-9)10(14)8-1-4-12-5-2-8/h1-2,4-5,9H,3,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJSBXUTAKFEAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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